![molecular formula C22H19N3O2 B12541986 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine CAS No. 675125-22-1](/img/structure/B12541986.png)
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound that features a pyrazole ring substituted with two 4-methoxyphenyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of scalable and sustainable methods, such as those involving recyclable catalysts and minimal waste generation, would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound has potential as a fluorescent probe due to its photoluminescent properties.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For instance, its fluorescent properties may be utilized in imaging applications, where it binds to specific cellular components, allowing for visualization under certain conditions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share the pyrazole core and exhibit similar fluorescence and photoluminescent properties.
2,5-Bis(4-hydroxyphenyl)-3,4-diphenylthiophene: This compound has a similar structure with substituted phenyl groups and is used in high-performance materials.
Uniqueness
2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and potential biological activities. Its combination of a pyrazole and pyridine ring system makes it a versatile scaffold for further functionalization and application in various fields.
Properties
CAS No. |
675125-22-1 |
|---|---|
Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C22H19N3O2/c1-26-18-10-6-16(7-11-18)20-15-21(17-8-12-19(27-2)13-9-17)25(24-20)22-5-3-4-14-23-22/h3-15H,1-2H3 |
InChI Key |
XOOCWXPUMUXOHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
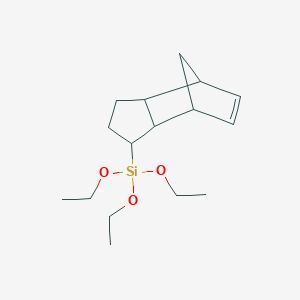


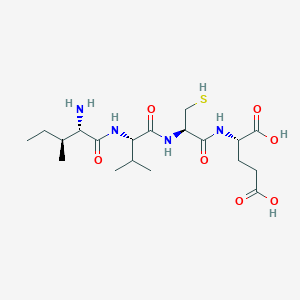
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
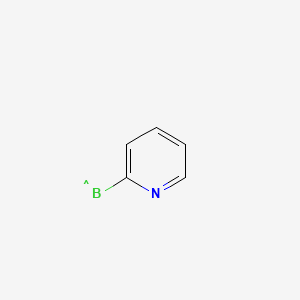
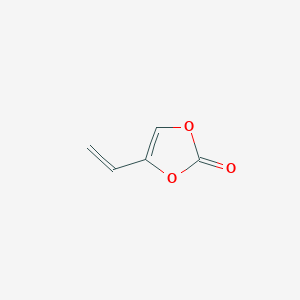
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
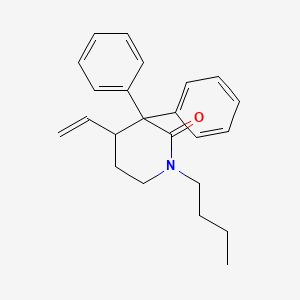
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
